N-(2-Methoxyethyl)ethylamine
Overview
Description
N-(2-Methoxyethyl)ethylamine: is an organic compound with the molecular formula C5H13NO. It is a clear, colorless liquid with a boiling point of 116°C and a density of 0.83 g/cm³ . This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azeotropic Dehydration: One method involves the azeotropic dehydration of ethanol amine with benzaldehyde to generate aldimine, followed by methylation under alkaline conditions.
Industrial Production: Industrially, N-(2-Methoxyethyl)ethylamine can be synthesized using ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions with nickel or alumina catalysis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Methoxyethyl)ethylamine can undergo substitution reactions with phosphoimidazolide-activated derivatives of nucleosides.
Amidation Reactions: It can react with carboxylic acids to form amides.
Aza-Michael Addition: This compound can be used for the chemical modification of α-acrylated cross-linked polymers via aza-Michael addition.
Common Reagents and Conditions:
Substitution Reactions: Phosphoimidazolide-activated derivatives of nucleosides.
Amidation Reactions: Carboxylic acids.
Aza-Michael Addition: α-Acrylated cross-linked polymers.
Major Products Formed:
Amides: Formed from reactions with carboxylic acids.
Modified Polymers: Resulting from aza-Michael addition reactions.
Scientific Research Applications
Chemistry: : N-(2-Methoxyethyl)ethylamine is used as a reactant in various organic synthesis reactions, including the formation of amides and modified polymers .
Biology and Medicine: : This compound is used as an intermediate in the synthesis of pharmaceuticals, including potential potassium ion conditioning agents and tankyrase inhibitors for cancer treatment .
Industry: : It is employed in the production of fine chemicals and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)ethylamine involves its reactivity with various functional groups in organic synthesis. It acts as a nucleophile in substitution reactions and can form stable amide bonds with carboxylic acids . The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: Similar in structure but lacks the ethyl group attached to the nitrogen atom.
N-Methyl-2-methoxyethylamine: Contains a methyl group instead of an ethyl group attached to the nitrogen atom.
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: A more complex structure with a piperidine ring.
Uniqueness: : N-(2-Methoxyethyl)ethylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical production .
Properties
IUPAC Name |
N-ethyl-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMYWDUTPQWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338137 | |
Record name | N-(2-Methoxyethyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34322-82-2 | |
Record name | N-(2-Methoxyethyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Methoxyethyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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